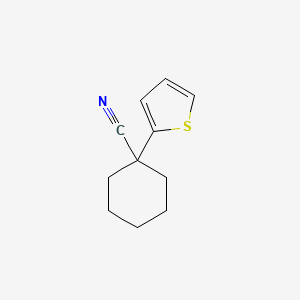

1-Thiophen-2-yl-cyclohexanecarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13NS |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

1-thiophen-2-ylcyclohexane-1-carbonitrile |

InChI |

InChI=1S/C11H13NS/c12-9-11(6-2-1-3-7-11)10-5-4-8-13-10/h4-5,8H,1-3,6-7H2 |

InChI Key |

KTEMQFYJEQOWLW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C#N)C2=CC=CS2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Thiophen 2 Yl Cyclohexanecarbonitrile

Direct Synthetic Routes and Optimization

Direct synthetic routes aim to construct the target molecule with maximum efficiency, often by minimizing the number of synthetic steps and purification procedures. Optimization of these routes is crucial for achieving high yields and purity, making them suitable for larger-scale production.

One-pot syntheses and multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, offering advantages such as reduced solvent waste, time, and cost. google.comnumberanalytics.com These reactions combine three or more reactants in a single vessel to form a complex product in a sequential or domino fashion. mdpi.combuchler-gmbh.com

A plausible one-pot strategy for synthesizing 1-Thiophen-2-yl-cyclohexanecarbonitrile involves a tandem Knoevenagel condensation followed by an in-situ reduction. This approach would begin with the base-catalyzed condensation of cyclohexanone (B45756) and 2-thienylacetonitrile. The resulting intermediate, 2-cyclohexylidene-2-(thiophen-2-yl)acetonitrile, can be directly reduced in the same reaction vessel by introducing a suitable reducing agent.

The initial condensation step is analogous to the well-documented reaction between cyclohexanone and phenylacetonitrile, which proceeds in the presence of a base like sodium ethoxide or potassium tert-butoxide. google.com The subsequent reduction of the exocyclic double bond could be achieved using various methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or transfer hydrogenation, to yield the final saturated product.

Table 1: Illustrative One-Pot Synthesis via Condensation-Reduction

| Step | Reactant 1 | Reactant 2 | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| 1. Condensation | Cyclohexanone | 2-Thienylacetonitrile | Potassium tert-butoxide | Toluene | 110 | 4-6 | - |

| 2. Reduction | - | Intermediate | H₂, Pd/C (10%) | Toluene | 25 | 12-18 | 75-85 (overall) |

Both linear and convergent strategies can be devised for the synthesis of this compound, each with distinct advantages. Linear synthesis involves the sequential modification of a single starting material, while convergent synthesis joins separately prepared complex fragments in the final steps. nih.gov

Linear Synthesis Pathway: A practical linear synthesis could commence from readily available precursors like thiophene (B33073) and cyclohexanone. The key intermediate in this pathway is 2-thienylacetonitrile.

Preparation of 2-Thienylacetonitrile: This intermediate can be synthesized from thiophene by first converting it to 2-chloromethylthiophene, followed by a nucleophilic substitution with sodium cyanide. google.com

Condensation: The synthesized 2-thienylacetonitrile is then condensed with cyclohexanone under basic conditions to form 2-cyclohexylidene-2-(thiophen-2-yl)acetonitrile.

Reduction: The final step involves the reduction of the double bond to afford the target compound, this compound.

Convergent Synthesis Pathway: A convergent approach involves the preparation of two main fragments that are coupled in a late-stage step.

Fragment A (Nucleophile): An organometallic thiophene species, such as 2-thienyllithium (B1198063) or 2-thienylmagnesium bromide. nih.govsigmaaldrich.com 2-Thienyllithium can be prepared via the deprotonation of thiophene with a strong base like n-butyllithium.

Fragment B (Electrophile): A functionalized cyclohexane (B81311), such as 1-bromocyclohexanecarbonitrile. This can be prepared from cyclohexanone.

The final step involves the coupling of these two fragments.

Critical Bond-Forming Reactions:

In the linear pathway , the crucial bond formation occurs during the Knoevenagel condensation, which establishes the connection between the cyclohexyl ring and the carbon atom bearing the nitrile and thiophene groups.

In the convergent pathway , the key bond is formed via the nucleophilic attack of the organometallic thiophene (Fragment A) on the electrophilic carbon of the functionalized cyclohexane (Fragment B).

Stereoselective Considerations: The target molecule, this compound, possesses a quaternary carbon center at the C1 position of the cyclohexane ring. As this is the only chiral center in the unsubstituted parent structure, the described synthetic routes will produce a racemic mixture. Stereoselective synthesis would require the use of chiral catalysts or auxiliaries, which falls outside the scope of these general methodologies but remains an important consideration for pharmaceutical applications.

Convergent and Linear Synthesis Pathways from Precursors

Organometallic Reagent-Based Synthesis Approaches

Organometallic reagents are powerful tools for forming carbon-carbon bonds, offering high reactivity and selectivity. Their application provides a robust and direct route to the target structure.

Grignard reagents, in particular, are highly effective for this type of synthesis. sigmaaldrich.com A viable strategy involves the reaction of a thiophene-based Grignard reagent with a suitable electrophilic cyclohexane precursor.

A proposed synthetic route using this methodology is as follows:

Preparation of 2-Thienylmagnesium Bromide: This Grignard reagent is readily prepared by reacting 2-bromothiophene (B119243) with magnesium turnings in an anhydrous ether solvent like THF. sigmaaldrich.com

Preparation of 1-Chlorocyclohexanecarbonitrile: This electrophilic partner can be synthesized from cyclohexanone by reacting it with a cyanide source and a chlorinating agent.

Coupling Reaction: The final step is the coupling of 2-thienylmagnesium bromide with 1-chlorocyclohexanecarbonitrile. The nucleophilic Grignard reagent displaces the chloride, forming the desired C-C bond and yielding this compound.

Table 2: Illustrative Synthesis Using Grignard Reagent

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) |

| 1 | 2-Bromothiophene | Mg turnings | THF | 65 | 2-3 | >90 (in solution) |

| 2 | 2-Thienylmagnesium Bromide, 1-Chlorocyclohexanecarbonitrile | - | THF | 0 to 25 | 4-8 | 65-75 |

This organometallic approach is highly convergent and effective for creating the sterically hindered quaternary carbon center of the target molecule. The reactivity of the Grignard reagent ensures efficient bond formation under relatively mild conditions.

Catalytic Cross-Coupling Strategies Involving Thiophene Moieties

The formation of the crucial carbon-carbon bond between the thiophene ring and the cyclohexane core is often achieved through transition metal-catalyzed cross-coupling reactions. researchgate.net These methods are powerful tools for the regioselective and efficient synthesis of substituted heterocycles. bohrium.com A variety of palladium-catalyzed reactions are particularly prominent in this field due to their tolerance of numerous functional groups and relatively mild reaction conditions. researchgate.netnih.gov

Commonly employed strategies include the Suzuki, Stille, and Negishi reactions. The Suzuki reaction, which couples an organoboron compound with an organohalide, is frequently the method of choice for synthesizing thiophene derivatives, often providing good to excellent yields. researchgate.netnih.gov For instance, a 2-halothiophene can be coupled with a cyclohexenylboronic acid derivative, followed by reduction and nitrile installation. Alternatively, a thiophene-2-boronic acid can be reacted with a 1-halocyclohexanecarbonitrile. nih.gov The Stille cross-coupling utilizes an organotin compound, while the Negishi reaction employs an organozinc reagent. nih.gov The choice of catalyst, often a palladium complex with specific phosphine (B1218219) ligands like SPhos, can be critical for achieving high conversion and good yields, sometimes with catalyst loadings as low as 0.25–1 mol%. nih.gov

Table 1: Comparison of Common Cross-Coupling Reactions for Thiophene Functionalization

| Reaction Name | Organometallic Reagent | Electrophile | Typical Catalyst | Advantages |

|---|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester | Organohalide (Br, I, Cl) | Pd complexes (e.g., Pd(PPh₃)₄) | Good yields, functional group tolerance, commercially available reagents. nih.gov |

| Stille Coupling | Organostannane (Tin) | Organohalide | Pd complexes (e.g., Pd(PPh₃)₄) | Mild conditions, regioselective, compatible with many functional groups. nih.gov |

| Negishi Coupling | Organozinc | Organohalide | Ni or Pd complexes | High reactivity, useful for complex fragments. |

These metal-catalyzed approaches represent a significant advancement in constructing the thiophene-cyclohexane linkage central to the target molecule. bohrium.com

Nucleophilic Substitution Strategies in the Synthesis of the Cyclohexanecarbonitrile (B123593) Core

The introduction of the nitrile group onto the cyclohexane ring is a pivotal step in forming the cyclohexanecarbonitrile core. This is typically accomplished through nucleophilic substitution or addition reactions. A classic and direct method involves the reaction of a cyclohexanone precursor with a cyanide source, such as potassium or sodium cyanide. This reaction proceeds via the nucleophilic addition of the cyanide ion to the carbonyl carbon, forming a cyanohydrin intermediate. Subsequent dehydration or reductive amination followed by oxidation can yield the desired 1-substituted cyclohexanecarbonitrile.

Another strategy involves the nucleophilic substitution on a pre-functionalized cyclohexane ring. For example, a leaving group, such as a halide or a tosylate, at the 1-position of the cyclohexane ring can be displaced by a cyanide nucleophile. The efficiency of such S(_N)2 reactions depends on steric hindrance at the reaction center and the nature of the leaving group. The reactions of cyclohexanone acetals substituted with heteroatoms at the C-2 position demonstrate a powerful influence on the stereoselectivity of nucleophilic substitution reactions. nih.gov

These fundamental reactions of organic chemistry provide a reliable pathway to the cyclohexanecarbonitrile moiety, which can then be coupled with the thiophene ring as described previously.

Catalytic Methodologies in the Preparation of this compound

Catalysis is a cornerstone of modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. numberanalytics.com In the synthesis of this compound, both homogeneous and heterogeneous catalytic systems play vital roles.

Homogeneous catalysts, which exist in the same phase as the reactants, are extensively used in the synthesis of complex organic molecules. For the preparation of the target compound, palladium-based systems are particularly prevalent. researchgate.net For instance, catalyst systems prepared in situ by combining a palladium source like palladium(II) chloride with phosphine ligands such as triphenylphosphine (B44618) are effective for carbonylation and cross-coupling reactions. researchgate.netresearchgate.net

These catalysts function by creating a catalytic cycle that can involve oxidative addition, transmetalation, and reductive elimination steps to form the desired C-C bond. The choice of ligand is crucial as it influences the catalyst's activity, stability, and selectivity. researchgate.net The development of highly modular ligand libraries allows for the fine-tuning of the catalytic system for specific substrates and reactions. researchgate.net Kinetic studies of such systems often reveal first-order dependence on the catalyst and substrate concentrations, providing insights into the reaction mechanism and allowing for process optimization. researchgate.netresearchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of sustainability. researchgate.net Their primary benefit is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste and cost. researchgate.net

For the synthesis of thiophene-containing compounds, solid-supported metal catalysts are being investigated. For example, palladium or nickel nanoparticles supported on materials like activated carbon, alumina, or polymers could be used for the cross-coupling steps. springernature.com These solid catalysts can offer high selectivity and reduce the formation of secondary products. researchgate.net While the development of heterogeneous catalysts for complex syntheses can be challenging, the potential benefits for creating more environmentally benign and efficient processes are substantial. Research continues into creating robust and highly active supported catalysts for C-C bond formation and other key transformations.

Green Chemistry Principles and Sustainability Metrics in Synthetic Route Design

The design of synthetic routes is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes. firp-ula.orgnih.gov This involves considering factors like waste prevention, the use of safer chemicals and solvents, and energy efficiency. nih.govresearchgate.net

A key metric in green chemistry is atom economy , a concept that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. numberanalytics.comjocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. numberanalytics.com A high atom economy signifies a more sustainable process with minimal waste generation. numberanalytics.comjocpr.com

Calculation of Atom Economy:

Table 2: Atom Economy of Idealized Reaction Types

| Reaction Type | General Transformation | Inherent Byproducts | Typical Atom Economy |

|---|---|---|---|

| Addition | A + B → C | None | 100% |

| Rearrangement | A → B | None | 100% |

| Substitution | A-B + C → A-C + B | Yes (B) | < 100% |

| Elimination | A-B → C + D | Yes (D) | < 100% |

By prioritizing reactions with high atom economy and employing catalytic methods, the synthesis of this compound can be designed to be more sustainable and environmentally responsible. jocpr.commonash.edu

Solvent Selection and Alternative Reaction Media Exploration

Conventional Solvents: Traditional syntheses of similar α-aryl nitriles often employ aprotic polar solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO). These solvents are effective at solvating the ionic intermediates that are common in such reactions. However, their use is increasingly scrutinized due to environmental and health concerns.

Alternative and Greener Solvents: Modern synthetic chemistry emphasizes the use of more benign solvents. For the synthesis of this compound, the exploration of greener alternatives would be a key aspect of developing an advanced, sustainable methodology.

Bio-derived Solvents: Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be produced from biomass, offer a more sustainable alternative to petroleum-derived THF. It often exhibits improved performance in terms of reaction yields and can be more easily separated from aqueous phases during workup.

Ionic Liquids (ILs): Ionic liquids are salts that are liquid at or near room temperature. Their negligible vapor pressure makes them attractive as low-volatility replacements for traditional organic solvents. For the synthesis , an appropriate IL could serve as both the solvent and potentially as a catalyst, facilitating the reaction and allowing for easier product separation and catalyst recycling.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. Its properties can be tuned by adjusting temperature and pressure, allowing for control over solubility and reactivity. A reaction conducted in scCO₂ would benefit from simplified downstream processing, as the CO₂ can be removed by simple depressurization.

The selection of an optimal solvent or reaction medium would necessitate experimental screening, comparing reaction performance and environmental metrics across a range of candidates.

| Solvent Class | Example(s) | Potential Advantages | Considerations |

| Conventional Aprotic Polar | THF, DMF, DMSO | Good solvation of intermediates, well-established reactivity | Environmental concerns, toxicity, difficulty in removal |

| Bio-derived | 2-MeTHF, Cyrene | Renewable feedstock, often lower toxicity, improved separation | May require optimization of reaction conditions |

| Ionic Liquids | [BMIM][BF4], [EMIM][OAc] | Low volatility, potential for catalyst recycling, tunable properties | Higher cost, potential toxicity and biodegradability issues |

| Supercritical Fluids | scCO₂ | Non-toxic, non-flammable, simplified product isolation | Requires high-pressure equipment, may have limited solvating power |

Waste Minimization and By-Product Management Strategies

A key goal of advanced synthetic methodologies is the minimization of waste, in line with the principles of green chemistry. For the synthesis of this compound, a multi-faceted approach to waste management would be necessary.

Atom Economy: The ideal synthesis would have a high atom economy, meaning that the maximum number of atoms from the reactants are incorporated into the final product. A catalytic approach, for instance, would be superior to a stoichiometric one in this regard, as the catalyst is not consumed in the reaction.

By-Product Identification and Management: In any plausible synthesis of this compound, the formation of by-products is likely. For example, in a reaction involving the deprotonation of cyclohexanecarbonitrile followed by reaction with a 2-halothiophene, potential by-products could include dialkylated products or products resulting from side reactions of the thiophene ring.

Effective by-product management would involve:

In-depth Reaction Analysis: Utilizing techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify all components of the crude reaction mixture.

Process Optimization: Adjusting reaction parameters (temperature, concentration, catalyst, etc.) to minimize the formation of key by-products.

Valorization of By-products: Where possible, exploring potential uses for unavoidable by-products to create value from what would otherwise be a waste stream.

Waste Stream Reduction:

Catalyst Selection: The use of heterogeneous catalysts, which can be easily filtered and reused, is preferable to homogeneous catalysts that may be difficult to separate from the product and often end up in waste streams.

Telescoping Reactions: Designing the synthesis as a "one-pot" or "telescoped" process, where sequential reaction steps are carried out in the same reactor without isolation of intermediates, can drastically reduce solvent usage and waste from purification steps.

| Strategy | Description | Impact on Waste Management |

| High Atom Economy | Designing reactions to maximize the incorporation of reactant atoms into the product. | Reduces the generation of stoichiometric by-products. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric ones. | Significantly reduces waste from reagents. Enables easier purification. |

| Solvent Recycling | Purifying and reusing solvents from the reaction and purification steps. | Reduces solvent consumption and disposal costs. |

| One-Pot/Telescoped Synthesis | Performing multiple reaction steps in a single vessel without intermediate isolation. | Minimizes solvent use for reactions and purifications, and reduces handling losses. |

| By-Product Valorization | Finding applications for significant by-products. | Can turn a waste stream into a valuable co-product. |

Chemical Reactivity and Mechanistic Investigations of 1 Thiophen 2 Yl Cyclohexanecarbonitrile

Transformations Involving the Nitrile Functional Group

The nitrile (-C≡N) group is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic and the nitrogen atom weakly nucleophilic. This electronic arrangement is the basis for a variety of transformations.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reaction is a fundamental pathway for the formation of new carbon-carbon and carbon-heteroatom bonds. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add across the carbon-nitrogen triple bond.

The initial reaction with an organometallic reagent results in the formation of an intermediate imine salt after an aqueous workup. This imine can then be hydrolyzed under acidic conditions to yield a ketone. For instance, the reaction of 1-Thiophen-2-yl-cyclohexanecarbonitrile with a Grignard reagent, such as methyl magnesium bromide (CH₃MgBr), would be expected to produce a thiophen-2-yl cyclohexyl methyl ketone after hydrolysis.

Table 1: Predicted Products of Nucleophilic Addition Reactions

| Reactant | Nucleophile | Predicted Intermediate (after workup) | Predicted Final Product (after hydrolysis) |

| This compound | Grignard Reagent (e.g., CH₃MgBr) | 1-(1-(Thiophen-2-yl)cyclohexyl)ethan-1-imine | 1-(1-(Thiophen-2-yl)cyclohexyl)ethan-1-one |

| This compound | Organolithium (e.g., n-BuLi) | 1-(1-(Thiophen-2-yl)cyclohexyl)pentan-1-imine | 1-(1-(Thiophen-2-yl)cyclohexyl)pentan-1-one |

The nitrile group can be readily converted into other key functional groups, namely primary amines and carboxylic acids, through reduction and hydrolysis, respectively.

Reduction: The reduction of the nitrile group yields a primary amine. This transformation can be achieved using various reducing agents. Catalytic hydrogenation, employing catalysts like Raney Nickel, palladium, or platinum under a hydrogen atmosphere, is a common method. Alternatively, chemical reducing agents, particularly lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, are highly effective for this conversion. The product of the reduction of this compound is (1-(thiophen-2-yl)cyclohexyl)methanamine. This amine derivative is a valuable building block in medicinal chemistry.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis, typically involving heating the nitrile with an aqueous solution of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The reaction goes through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. Base-catalyzed hydrolysis, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, ultimately forming a carboxylate salt after heating. A final acidification step is required to protonate the carboxylate and isolate the carboxylic acid. Both methods would convert this compound into 1-(thiophen-2-yl)cyclohexanecarboxylic acid.

Table 2: Common Reduction and Hydrolysis Reactions

| Reaction Type | Reagents | Product |

| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | (1-(Thiophen-2-yl)cyclohexyl)methanamine |

| Reduction | H₂, Raney Ni | (1-(Thiophen-2-yl)cyclohexyl)methanamine |

| Acid Hydrolysis | H₂SO₄ (aq), Δ | 1-(Thiophen-2-yl)cyclohexanecarboxylic acid |

| Base Hydrolysis | 1. NaOH (aq), Δ; 2. H₃O⁺ | 1-(Thiophen-2-yl)cyclohexanecarboxylic acid |

While the nitrile group can participate in cycloaddition reactions, serving as a dienophile or a dipolarophile, there is currently no specific information available in the scientific literature regarding such reactions for this compound. In principle, [3+2] cycloadditions with azides could form tetrazole rings, and [2+2] cycloadditions with alkenes are also known for nitriles, though often requiring photochemical conditions. However, the applicability of these reactions to this specific substrate has not been documented.

Reactivity Profiles of the Thiophene (B33073) Heterocyclic System

The thiophene ring is an electron-rich aromatic heterocycle. It is more reactive than benzene (B151609) towards electrophilic aromatic substitution, and the sulfur atom influences the regioselectivity of these reactions.

Thiophene undergoes electrophilic aromatic substitution preferentially at the C2 (or α) position. Since this compound is already substituted at the C2 position with a cyclohexanecarbonitrile (B123593) group, subsequent electrophilic attack is directed to the C5 position. The 1-cyanocyclohexyl substituent is considered an alkyl group, which is an activating, ortho, para-directing group in electrophilic aromatic substitution. In the context of the thiophene ring, this translates to directing incoming electrophiles to the C5 position.

Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. For example, bromination using N-bromosuccinimide (NBS) in a solvent like THF would be expected to yield 1-(5-bromo-thiophen-2-yl)-cyclohexanecarbonitrile. Similarly, nitration using a mixture of nitric acid and sulfuric acid would likely produce 1-(5-nitro-thiophen-2-yl)-cyclohexanecarbonitrile, although the strong oxidizing conditions of nitration can sometimes lead to side reactions with the sensitive thiophene ring.

Table 3: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

| Bromination | NBS, THF | 1-(5-Bromo-thiophen-2-yl)-cyclohexanecarbonitrile |

| Nitration | HNO₃, H₂SO₄ | 1-(5-Nitro-thiophen-2-yl)-cyclohexanecarbonitrile |

| Acylation | CH₃COCl, AlCl₃ | 1-(5-Acetyl-thiophen-2-yl)-cyclohexanecarbonitrile |

The hydrogen atoms on the thiophene ring exhibit acidity, particularly at the positions alpha to the sulfur atom. This allows for deprotonation by strong bases, a process known as metalation. For 2-substituted thiophenes, metalation typically occurs at the C5 position.

The reaction of this compound with a strong base like n-butyllithium (n-BuLi) in an ethereal solvent at low temperatures would result in the formation of 1-(5-lithio-thiophen-2-yl)-cyclohexanecarbonitrile. This lithiated intermediate is a powerful nucleophile and can react with a wide range of electrophiles to introduce new functional groups at the C5 position. For example, quenching the lithiated species with carbon dioxide (CO₂) followed by an acidic workup would yield 5-(1-cyanocyclohexyl)-thiophene-2-carboxylic acid. Reacting it with an aldehyde or ketone would produce a secondary or tertiary alcohol, respectively. This directed functionalization is a powerful tool for synthesizing more complex thiophene derivatives.

Chemical Modifications and Stereochemical Aspects of the Cyclohexane (B81311) Ring

Remote Functionalization and Regioselective Transformations

The provided search results contain no information regarding the remote functionalization or regioselective transformations of the cyclohexane ring in this compound. Such transformations are a key area of synthetic chemistry, but studies detailing these reactions for this specific compound are absent from the available literature.

Conformational Effects on Reactivity and Selectivity

No studies on the conformational effects on the reactivity and selectivity of this compound were found in the search results. The cyclohexane ring exists in chair and boat conformations, and the orientation of the thiophene and nitrile groups (axial vs. equatorial) would be expected to influence the molecule's reactivity. However, without experimental or computational studies, any discussion of these effects would be conjectural.

Advanced Mechanistic Studies and Reaction Pathway Elucidation

Kinetic and Thermodynamic Analysis of Key Reaction Steps

A kinetic and thermodynamic analysis of reaction steps involving this compound has not been reported in the available literature. Such studies are fundamental to understanding reaction mechanisms and require dedicated experimental work, which does not appear to have been published.

Isotope Labeling and Deuterium (B1214612) Exchange Experiments

The search results did not yield any studies on isotope labeling or deuterium exchange experiments for this compound. These techniques are powerful tools for elucidating reaction mechanisms, but their application to this specific compound has not been documented.

Identification and Characterization of Reaction Intermediates

The study of reaction mechanisms is fundamental to understanding the chemical transformations of this compound. A crucial aspect of these investigations is the identification and characterization of transient species, or reaction intermediates, which are formed during the conversion of reactants to products. While specific, dedicated studies on the reaction intermediates of this compound are not extensively documented in publicly available literature, insights can be drawn from the well-established reactivity of analogous α-aryl and α-heteroaryl nitriles, as well as thiophene derivatives. The following sections describe plausible intermediates that may be formed in common chemical transformations involving this compound, based on established mechanistic principles.

Intermediates in Hydrolysis Reactions

The hydrolysis of nitriles to carboxylic acids or amides is a fundamental organic reaction that can proceed under either acidic or basic conditions. numberanalytics.comorganicchemistrytutor.comlumenlearning.com The reaction pathway invariably involves the formation of distinct intermediates.

Under acidic conditions, the initial step is the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. lumenlearning.comyoutube.com This is followed by the nucleophilic attack of a water molecule to form a protonated imidic acid intermediate. Subsequent tautomerization leads to the formation of an amide intermediate, which can often be isolated or can undergo further hydrolysis to the corresponding carboxylic acid. numberanalytics.comorganicchemistrytutor.com

In base-catalyzed hydrolysis, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon, forming a hydroxy-substituted imine anion intermediate. organicchemistrytutor.com Protonation of this intermediate yields an imidic acid, which then tautomerizes to the amide.

| Plausible Intermediate | Reaction Type | Key Characterization Features (Hypothetical) |

| Protonated Nitrile | Acid-Catalyzed Hydrolysis | Shift in 13C NMR for the nitrile carbon; change in IR stretching frequency of the C≡N bond. |

| Amide Intermediate | Acid/Base-Catalyzed Hydrolysis | Characteristic C=O and N-H stretching bands in IR spectroscopy; distinct amide proton signals in 1H NMR. |

Intermediates in Reduction Reactions

The reduction of the nitrile group in this compound can lead to the formation of a primary amine. These reactions, often carried out with reducing agents like lithium aluminum hydride or catalytic hydrogenation, proceed through imine-type intermediates. The initial step involves the addition of a hydride equivalent to the nitrile carbon, forming an iminyl anion intermediate. This species is then protonated during workup to yield a primary amine. In some cases, controlled reduction can lead to an imine intermediate which can be isolated or further reacted. organic-chemistry.org

| Plausible Intermediate | Reaction Type | Key Characterization Features (Hypothetical) |

| Iminyl Anion | Reduction | Difficult to isolate; may be trapped with electrophiles. |

| Imine Intermediate | Reduction | Characteristic C=N stretching band in IR spectroscopy; signal for the imine proton in 1H NMR. |

Intermediates in Reactions Involving the Thiophene Ring

The thiophene moiety of this compound can also participate in various reactions, leading to the formation of specific intermediates.

In electrophilic aromatic substitution reactions, the attack of an electrophile on the thiophene ring leads to the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. This intermediate then loses a proton to restore aromaticity.

Oxidation of the thiophene ring can lead to the formation of a thiophene S-oxide intermediate. wikipedia.org These intermediates are often highly reactive and can be trapped using dienophiles in Diels-Alder reactions. researchgate.net

In transition metal-catalyzed cross-coupling reactions, organometallic intermediates are formed. For instance, in nickel-catalyzed polymerizations of thiophene derivatives, Ni(0) π-complexes and Ni(II) species arising from oxidative insertion into C-S bonds have been proposed as potential catalyst-trapping intermediates. nih.gov

| Plausible Intermediate | Reaction Type | Key Characterization Features (Hypothetical) |

| Sigma Complex (Wheland Intermediate) | Electrophilic Aromatic Substitution | Can be observed at low temperatures using NMR spectroscopy. |

| Thiophene S-oxide | Oxidation | Can be trapped with dienophiles and the resulting adducts characterized by NMR and mass spectrometry. researchgate.net |

| Organometallic (e.g., Ni) Complex | Cross-Coupling Reactions | Can be studied using 31P NMR if phosphine (B1218219) ligands are employed; computational studies can also provide insight. nih.gov |

Radical Intermediates

Reactions involving radical initiators can lead to the formation of radical intermediates. For instance, in the α-arylation of nitriles, a radical can be generated at the α-position to the nitrile group. Mechanistic studies on similar systems have shown that the reduction and decarboxylation of related esters can lead to the formation of a reactive radical intermediate. acs.orgnih.govchemrxiv.org

| Plausible Intermediate | Reaction Type | Key Characterization Features (Hypothetical) |

| α-Cyano-α-(thiophen-2-yl)cyclohexyl Radical | Radical Reactions | Can be detected by electron paramagnetic resonance (EPR) spectroscopy or trapped with radical scavengers. |

It is important to reiterate that the intermediates listed above are proposed based on established chemical principles and studies on analogous compounds. Rigorous mechanistic investigations, employing techniques such as low-temperature spectroscopy, isotopic labeling, and computational modeling, would be necessary to definitively identify and characterize the reaction intermediates of this compound.

Derivatization Strategies and Analogue Synthesis for Structure Reactivity Studies

Functionalization of the Cyclohexane (B81311) Ring and its Substituents

Further modifications can be envisioned by starting from substituted cyclohexanones in the initial synthesis. For instance, using a 4-methylcyclohexanone (B47639) would yield a derivative with a methyl group on the cyclohexane ring, allowing for the study of the impact of alkyl substitution. Similarly, the introduction of polar functional groups like hydroxyl (-OH) or amino (-NH2) groups is feasible, which would significantly alter the polarity and hydrogen-bonding capabilities of the aliphatic portion of the molecule.

Table 1: Potential Functionalization Reactions on the Cyclohexane Ring

| Reaction Type | Reagents/Conditions | Potential Functional Group | Position(s) |

| Hydroxylation | Oxidizing agents (e.g., KMnO4, Ru-based catalysts) | -OH | C2, C3, C4 |

| Halogenation | Radical initiators (e.g., NBS, NCS) | -Br, -Cl | C2, C3, C4 |

| Nitration | Nitrating agents (e.g., HNO3/H2SO4) | -NO2 | C2, C3, C4 |

Modifications of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. nih.govresearchgate.net Due to the directing effect of the sulfur atom and the cyclohexyl substituent at the C2 position, these reactions are expected to occur preferentially at the C5 position, and to a lesser extent at the C3 or C4 positions. researchgate.net

Table 2: Potential Electrophilic Substitution Reactions on the Thiophene Ring

| Reaction Type | Reagents | Primary Product |

| Bromination | N-Bromosuccinimide (NBS) in THF | 1-(5-Bromo-thiophen-2-yl)-cyclohexanecarbonitrile |

| Nitration | HNO3 / Acetic Anhydride | 1-(5-Nitro-thiophen-2-yl)-cyclohexanecarbonitrile |

| Acylation | Acyl chloride / AlCl3 (Friedel-Crafts) | 1-(5-Acyl-thiophen-2-yl)-cyclohexanecarbonitrile |

| Sulfonation | Fuming H2SO4 | 5-(1-Cyano-cyclohexyl)-thiophene-2-sulfonic acid |

Conversion of the Nitrile Group to Other Functionalities

The nitrile group is a highly versatile functional group that can be converted into a wide array of other functionalities, serving as a key handle for derivatization. researchgate.netopenstax.org Its transformations can fundamentally alter the chemical nature of the molecule, from non-polar to acidic, basic, or neutral polar.

Key transformations include:

Reduction to a Primary Amine: The nitrile can be reduced to a primary aminomethyl group (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. libretexts.orglibretexts.org This introduces a basic center into the molecule.

Hydrolysis to a Carboxylic Acid: Acid- or base-catalyzed hydrolysis of the nitrile group yields a carboxylic acid (-COOH), introducing an acidic functional group. openstax.orglibretexts.org This reaction often proceeds through an amide intermediate. openstax.org

Conversion to an Amide: Partial hydrolysis of the nitrile under controlled conditions can afford the primary amide (-CONH2). libretexts.org

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile to form an intermediate imine anion, which upon aqueous workup, yields a ketone. openstax.orglibretexts.org

Table 3: Key Conversions of the Nitrile Functional Group

| Target Functional Group | Name of Transformation | Reagents | Product Structure |

| Primary Amine | Reduction | 1. LiAlH4 in Et2O 2. H2O | (1-Thiophen-2-yl-cyclohexyl)-methanamine |

| Carboxylic Acid | Hydrolysis | H2SO4 / H2O, heat | 1-Thiophen-2-yl-cyclohexanecarboxylic acid |

| Ketone | Grignard Reaction | 1. R-MgBr in Et2O 2. H3O+ | (1-Thiophen-2-yl-cyclohexyl)-R-ketone |

| Tetrazole | Cycloaddition | NaN3, NH4Cl | 5-(1-Thiophen-2-yl-cyclohexyl)-1H-tetrazole |

Synthesis of Structural Analogues with Varied Ring Sizes and Substitutions

Furthermore, the thiophene ring can be replaced with other heterocyclic or aromatic systems to study the effect of the heteroatom and the aromatic system's nature. Bioisosteric replacement with rings like furan, pyrrole, or even a phenyl ring would provide valuable insights into the role of the thiophene sulfur in determining the molecule's chemical behavior. Synthesis of these analogues often follows similar synthetic pathways, starting with the appropriate aromatic or heterocyclic precursor. Studies on analogues of the related compound 1-(1-benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) have demonstrated the feasibility of synthesizing a wide range of derivatives by modifying both the aromatic and aliphatic moieties. researchgate.net

Exploration of Structure-Reactivity and Structure-Property Relationships

For example, modifying substituents on the thiophene ring alters its electronic properties. nih.gov An electron-withdrawing group at the C5 position makes the aromatic ring less nucleophilic and can influence the acidity of protons on adjacent carbons. Conversely, an electron-donating group enhances the ring's nucleophilicity. nih.gov

The conversion of the nitrile group into an amine, carboxylic acid, or amide drastically changes the molecule's polarity, solubility, and hydrogen bonding capacity. libretexts.org An amine introduces a basic site, capable of acting as a hydrogen bond donor and nucleophile, whereas a carboxylic acid introduces an acidic proton and a hydrogen bond donor/acceptor site. These changes have profound effects on intermolecular interactions and reactivity in different chemical environments.

Theoretical and Computational Chemistry Studies on 1 Thiophen 2 Yl Cyclohexanecarbonitrile

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, stemming from its electronic structure. These methods provide insights into molecular geometry, orbital energies, and the nature of chemical bonds.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. For 1-Thiophen-2-yl-cyclohexanecarbonitrile, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized molecular geometry. mdpi.comnih.gov This process minimizes the energy of the molecule to predict the most stable arrangement of its atoms, providing data on bond lengths, bond angles, and dihedral angles.

The electronic properties are explored through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For thiophene-containing compounds, the HOMO is often localized on the electron-rich thiophene (B33073) ring, indicating it as a likely site for electrophilic attack. nih.govscienceopen.com

Natural Bond Orbital (NBO) analysis is another DFT-based technique used to study charge distribution, hyperconjugative interactions, and charge transfer within the molecule. mdpi.com This provides a detailed picture of the bonding, revealing the interactions between the thiophene, cyclohexane (B81311), and nitrile moieties.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

| Dipole Moment | 3.5 D |

Ab initio methods, which are based solely on the principles of quantum mechanics without empirical parameters, offer a higher level of theory for more precise characterization. ijert.orgijert.org Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) can be used to obtain highly accurate energies and structural parameters. nih.gov While computationally more demanding than DFT, these methods are the gold standard for calculating the conformational energies of flexible systems like the cyclohexane ring. acs.org For this compound, ab initio calculations would be crucial for benchmarking DFT results and for obtaining definitive values for the relative energies of its various conformers. ijert.orgnih.gov

Reaction Pathway Modeling and Transition State Characterization

Theoretical methods are instrumental in mapping out potential chemical reaction pathways. For thiophene derivatives, this can include modeling reactions like electrophilic substitution, oxidation, or pyrolysis. researchgate.netacs.orgnih.gov By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states.

A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. ijert.org Its structure and energy determine the activation energy of a reaction. Locating transition states is computationally intensive and often requires sophisticated algorithms. Frequency calculations are performed to confirm the nature of a stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ijert.org For this compound, one could model, for example, the mechanism of its synthesis or its potential metabolic pathways, identifying the key energetic barriers that govern the reaction kinetics. mdpi.comacs.org

Conformational Analysis and Energy Landscape Mapping

The non-planar structure of the cyclohexane ring gives rise to several conformations, most notably the stable "chair" and the less stable "boat" and "twist-boat" forms. pressbooks.publibretexts.org The presence of a bulky thiophen-2-yl group and a nitrile group at the C1 position introduces significant conformational complexity. The key question is the energetic preference for the thiophene group to be in an axial versus an equatorial position in the dominant chair conformation.

Computational conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers and the energy barriers for interconversion between them. sapub.orgstudysmarter.co.uk The bulky thiophen-2-yl group is expected to strongly prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions with axial hydrogens on the same side of the ring. libretexts.org DFT and ab initio methods are used to calculate the relative energies of the axial and equatorial conformers. The energy difference (A-value) quantifies this preference.

| Conformer (Thiophene position) | Relative Energy (kcal/mol) | Equilibrium Population (298 K) |

|---|---|---|

| Equatorial | 0.00 | >99% |

| Axial | ~2.5 | <1% |

The energy landscape map would also include the transition states for ring-flipping, which proceeds through higher-energy twist-boat and half-chair conformations. pressbooks.pubnih.gov

Prediction of Spectroscopic Features and Validation of Experimental Data (Focus on methodology of prediction)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to interpret and validate experimental results. The methodology for predicting features for techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is well-established.

For predicting ¹H and ¹³C NMR chemical shifts, the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is widely used. nih.gov The process involves first optimizing the molecular geometry at a chosen level of theory. Then, a GIAO calculation is performed on the optimized structure to compute the magnetic shielding tensors for each nucleus. These absolute shielding values are then converted to chemical shifts by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. nih.govstenutz.eu

To predict an IR spectrum, vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. nih.gov These calculations are performed on the optimized geometry. The resulting frequencies correspond to the normal modes of vibration (e.g., C-H stretches, C≡N stretch). Since theoretical frequency calculations in the harmonic approximation often overestimate experimental values, the computed frequencies are typically multiplied by an empirical scaling factor to improve agreement with experimental data. nih.govmdpi.com

Molecular Dynamics Simulations for Solvation Effects and Conformational Dynamics

While quantum chemical calculations typically model a molecule in the gas phase (in a vacuum), most chemical processes occur in solution. Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, explicitly including the effects of solvent molecules. mdpi.com

In an MD simulation, the molecule of interest is placed in a box of solvent molecules (e.g., water, methanol, or cyclohexane). The forces on each atom are calculated using a classical force field, and Newton's equations of motion are solved iteratively to track the trajectory of all atoms over time. acs.orgrsc.org

For this compound, MD simulations would provide insight into several key areas:

Solvation Structure: Analyzing the radial distribution functions between solute and solvent atoms reveals how solvent molecules arrange themselves around the thiophene, cyclohexane, and nitrile groups. mdpi.com

Conformational Dynamics: MD simulations can capture the dynamic equilibrium between different conformers, such as the chair-to-chair ring flip of the cyclohexane moiety. This allows for the study of the rates and pathways of conformational changes in a realistic solvent environment. nih.gov

Hydrogen Bonding: If the solvent is protic, MD can model the formation and lifetime of hydrogen bonds with the nitrile nitrogen or the thiophene sulfur atom.

By simulating the system at different temperatures and pressures, MD can provide a dynamic and solvated picture that complements the static, gas-phase information from quantum chemical calculations. mdpi.com

Development and Application of Advanced Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework of 1-Thiophen-2-yl-cyclohexanecarbonitrile.

The structural complexity of this compound, which features a quaternary carbon connecting a thiophene (B33073) ring and a cyclohexyl group, necessitates the use of both one-dimensional (1D) and two-dimensional (2D) NMR experiments for complete structural assignment.

1D NMR (¹H and ¹³C): ¹H NMR provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the protons on the thiophene ring and the cyclohexyl ring. ¹³C NMR, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, reveals the number of different carbon environments and distinguishes between CH, CH₂, CH₃, and quaternary carbons.

2D NMR: To resolve ambiguities from overlapping signals and to establish precise connectivity, various 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system, which is crucial for mapping the connectivity of protons on the cyclohexyl ring and within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly vital for identifying the connection between the thiophene ring, the cyclohexyl ring, and the nitrile group through the central quaternary carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing conformational information, such as the relative orientation of the thiophene and cyclohexyl rings. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift ranges are based on typical values for thiophene and cyclohexanecarbonitrile (B123593) moieties.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Thiophene H3, H4, H5 | ¹H | 6.9 - 7.5 | Aromatic region, specific shifts depend on position relative to the cyclohexyl group. |

| Cyclohexyl CH₂ | ¹H | 1.5 - 2.5 | Complex multiplet signals in the aliphatic region. |

| Thiophene C2 (quaternary) | ¹³C | 140 - 150 | Attached to the cyclohexyl group. |

| Thiophene C3, C4, C5 | ¹³C | 125 - 130 | Aromatic carbons. |

| Cyclohexyl C1 (quaternary) | ¹³C | 40 - 50 | Attached to the thiophene ring and nitrile group. |

| Cyclohexyl CH₂ | ¹³C | 25 - 40 | Aliphatic carbons. |

| Nitrile CN | ¹³C | 118 - 125 | Characteristic shift for a nitrile carbon. |

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. nih.govbwise.kr The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr

The methodology for assessing the purity of this compound using ¹H qNMR involves the following steps:

Sample Preparation: A precisely weighed amount of the this compound sample and a certified internal standard of known purity are dissolved in a deuterated solvent in an NMR tube. acs.org The internal standard must have a simple spectrum with at least one signal that does not overlap with any analyte signals.

Parameter Optimization: To ensure accurate quantification, several NMR acquisition parameters must be carefully optimized. A key parameter is the relaxation delay (d1), which must be set to at least five times the longest spin-lattice relaxation time (T₁) of both the analyte and the standard. This ensures complete relaxation of all relevant nuclei between pulses, making the signal integrals directly comparable. A 90° pulse angle is typically used. ox.ac.uk

Data Acquisition: The ¹H NMR spectrum is acquired with a high signal-to-noise ratio to minimize integration errors. ox.ac.uk

Data Processing and Calculation: The spectra are processed, and the integrals of non-overlapping signals for both the analyte and the internal standard are carefully measured. The purity of the analyte is then calculated using an equation that relates the integral areas, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the analyte and the standard. ox.ac.uk This method provides a direct, weight-based purity assessment. acs.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an accuracy in the parts-per-million (ppm) range. nih.gov This precision allows for the determination of the elemental composition of this compound. By matching the experimental exact mass to the calculated mass of possible elemental formulas, the molecular formula C₁₁H₁₃NS can be unequivocally confirmed, distinguishing it from other isobaric compounds with the same nominal mass. nih.gov This capability is crucial for confirming the identity of a newly synthesized compound or an unknown analyte. nih.gov

Table 2: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ | Adduct |

|---|---|---|

| C₁₁H₁₃NS | 192.0841 | Protonated ([M+H]⁺) |

Hyphenated techniques, particularly Gas Chromatography-Mass Spectrometry (GC-MS), are invaluable for the analysis of complex mixtures containing thiophene derivatives. nih.govresearchgate.net In this method, the gas chromatograph first separates the components of a mixture based on their volatility and interaction with the GC column's stationary phase. shimadzu.com As each separated component, including this compound, elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the molecules (typically via electron impact, EI), causing them to fragment in a reproducible manner. libretexts.org The resulting mass spectrum is a unique "fingerprint" characterized by the molecular ion peak and a series of fragment ion peaks. raco.cat The fragmentation pattern provides structural information. For this compound, characteristic fragmentation would likely involve:

Cleavage of the bond between the two rings.

Loss of the nitrile group (-CN).

Fragmentation of the cyclohexyl ring.

Cleavage of the thiophene ring. nih.gov

This combination of chromatographic separation and mass spectrometric detection allows for the confident identification and quantification of this compound even in complex matrices. nih.gov

Table 3: Predicted Key Mass Fragments for this compound in EI-MS

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 191 | [M]⁺ | Molecular Ion |

| 165 | [M-CN]⁺ | Loss of the nitrile group. |

| 109 | [C₆H₉N]⁺ | Cyclohexanecarbonitrile fragment. |

| 83 | [C₄H₃S]⁺ | Thiophenyl fragment. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Purity Control

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. kurouskilab.com These two techniques are complementary and are highly effective for the structural confirmation and purity control of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups in this compound have distinct IR absorptions. The most prominent and easily identifiable peak is the stretching vibration of the nitrile (C≡N) group, which appears as a sharp, intense band in a relatively uncongested region of the spectrum. spectroscopyonline.com Other important absorptions include C-H stretching from both the aromatic thiophene ring and the aliphatic cyclohexyl ring, and C=C stretching vibrations from the thiophene ring. libretexts.orgprimescholars.com

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. kurouskilab.com Therefore, symmetrical and non-polar bonds often produce strong Raman signals. For this compound, the C≡N stretch is also Raman active. The C=C and C-S bonds of the thiophene ring are expected to show characteristic Raman signals. researchgate.net

Together, IR and Raman provide a comprehensive vibrational profile of the molecule. These techniques are also effective for purity control, as the presence of impurities (e.g., starting materials or by-products) would introduce extraneous peaks into the spectra, such as a broad O-H stretch from an alcohol impurity or a strong C=O stretch from a carbonyl-containing impurity.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique (IR/Raman) |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2210 - 2260 | Strong in IR, also Raman active mit.edu |

| Thiophene C-H | Stretching | 3000 - 3100 | IR, Raman primescholars.com |

| Cyclohexyl C-H | Stretching | 2850 - 2960 | Strong in IR and Raman |

| Thiophene C=C | Stretching | ~1400 - 1500 | IR, Raman |

| Thiophene C-S | Stretching | ~600 - 800 | IR, Raman |

X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction (XRD) stands as the definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystallographic packing, which are crucial for understanding the structure and properties of a molecule like this compound.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystalline Packing (Focus on methodology)

Single-crystal X-ray diffraction is an indispensable analytical technique for elucidating the precise solid-state structure of a compound. The methodology allows for the determination of the unit cell dimensions, space group, and the exact spatial coordinates of each atom within the crystal lattice. This information reveals the molecule's conformation, intramolecular interactions, and how molecules pack together in the crystal, including hydrogen bonding and other non-covalent interactions. For a chiral molecule, this technique can also establish the absolute configuration.

The process begins with the growth of a high-quality single crystal, typically measuring 0.1 to 0.5 mm in each dimension. This crystal is mounted on a goniometer head and placed within a focused beam of monochromatic X-rays. As the crystal is rotated, the X-ray beam is diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections. A sensitive detector, such as a CCD or CMOS detector, records the positions and intensities of these diffracted beams.

The collected data are then processed to determine the unit cell parameters and the space group. The crystallographic phase problem is solved using either direct methods or Patterson methods to generate an initial electron density map. This initial model of the structure is then refined against the experimental diffraction data. The refinement process adjusts atomic positions, and thermal displacement parameters (describing the vibration of atoms) to achieve the best possible agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed by figures of merit such as the R-factor.

While specific crystallographic data for this compound is not publicly available in the searched literature, the table below provides an illustrative example of typical crystal data and refinement parameters that would be obtained from such an analysis, based on data reported for structurally related thiophene derivatives. nih.govresearchgate.netiucr.org

| Parameter | Example Value |

|---|---|

| Empirical Formula | C11H13NS |

| Formula Weight | 191.29 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.6443 (3) |

| b (Å) | 9.6909 (5) |

| c (Å) | 14.574 (4) |

| β (°) | 98.78 (2) |

| Volume (ų) | 1067.8 (7) |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 100 |

| Reflections Collected | 9707 |

| Independent Reflections | 3041 |

| Final R-factor [I > 2σ(I)] | R1 = 0.088 |

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is a fundamental technique for the separation, identification, and purification of components within a mixture. For a compound such as this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing purity, separating stereoisomers, and monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., chiral separations)

HPLC is a versatile technique used to separate compounds based on their differential interactions with a stationary phase (the column) and a liquid mobile phase. Since this compound possesses a stereocenter at the C1 position of the cyclohexane (B81311) ring, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers. nih.govnih.govunife.it

Method development for a chiral separation typically involves screening various chiral stationary phases (CSPs) under different mobile phase conditions. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often the first choice due to their broad applicability. nih.gov

The development process follows several key steps:

Column Screening: A selection of CSPs with different chiral selectors (e.g., amylose tris(3,5-dimethylphenylcarbamate), cellulose tris(3,5-dichlorophenylcarbamate)) is tested.

Mobile Phase Selection: The initial screening is often performed under normal-phase (e.g., hexane/isopropanol), polar-organic (e.g., acetonitrile/methanol), or reversed-phase (e.g., water/acetonitrile) conditions. The choice of mobile phase and the ratio of its components are critical for achieving resolution.

Optimization: Once a promising column and mobile phase system are identified, parameters are fine-tuned to improve the separation. This includes adjusting the mobile phase composition, flow rate, and column temperature. Additives like diethylamine (B46881) (for basic compounds) or trifluoroacetic acid (for acidic compounds) may be used to improve peak shape and resolution.

Detection: A UV detector is commonly used for analysis, set to a wavelength where the analyte exhibits strong absorbance.

The following table illustrates a hypothetical column screening experiment for the chiral separation of this compound.

| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Result |

|---|---|---|---|

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10) | 1.0 | No separation |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (90:10) | 1.0 | Partial separation (Rs = 0.8) |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (80:20) | 1.0 | Baseline separation (Rs = 1.7) |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | Acetonitrile:Methanol (50:50) | 0.8 | Good separation (Rs = 2.1) |

Rs = Resolution factor; a value ≥ 1.5 indicates baseline separation.

Gas Chromatography (GC) for Volatile Components and Reaction Monitoring

Gas Chromatography is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly well-suited for assessing the purity of volatile and semi-volatile compounds and for monitoring the progress of a chemical reaction. When coupled with a mass spectrometer (GC-MS), it provides powerful structural identification capabilities. shimadzu.comscirp.org

For this compound, GC can be used to detect volatile impurities from its synthesis, such as unreacted starting materials or byproducts. It is also an effective tool for reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the product over time by analyzing small aliquots of the reaction mixture. rsc.org

A typical GC method involves:

Injection: A small volume of the sample, dissolved in a volatile solvent, is injected into a heated inlet port where it is vaporized.

Separation: The vaporized sample is swept onto a capillary column by an inert carrier gas (e.g., helium or nitrogen). The column contains a stationary phase, and separation occurs based on the compound's boiling point and its interactions with this phase. A non-polar or mid-polarity column (e.g., 5% phenyl-polysiloxane) is often a suitable starting point.

Temperature Programming: The column oven temperature is typically increased over time (a temperature ramp) to elute compounds with different boiling points sequentially.

Detection: A flame ionization detector (FID) provides a general response for organic compounds, while a mass spectrometer (MS) detector fragments the eluting molecules and provides a mass spectrum, which serves as a molecular fingerprint for identification. scirp.orgscirp.org

A hypothetical GC temperature program for the analysis of a synthesis reaction mixture for this compound is presented below.

| Parameter | Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) |

| Carrier Gas | Helium, 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 100 °C, hold 2 min |

| Ramp: 15 °C/min to 280 °C | |

| Final Hold: 5 min | |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp | 280 °C |

Strategic Applications of 1 Thiophen 2 Yl Cyclohexanecarbonitrile As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The structure of 1-Thiophen-2-yl-cyclohexanecarbonitrile offers multiple reactive sites, making it a promising starting material for the synthesis of a variety of complex organic molecules.

Scaffold for the Construction of Heterocyclic Systems

The thiophene (B33073) ring and the nitrile group in this compound are key functionalities that can be utilized to construct new heterocyclic systems. The nitrile group can undergo a variety of cyclization reactions to form nitrogen-containing heterocycles. For instance, it can react with dinucleophiles to build fused pyrimidine, pyrazole, or isoxazole (B147169) rings. The thiophene ring itself can be further functionalized or can participate in cycloaddition reactions, although this is less common due to its aromatic stability.

The close proximity of the thiophene and cyclohexanecarbonitrile (B123593) moieties could also allow for intramolecular reactions, leading to the formation of novel polycyclic systems that incorporate the thiophene nucleus. Such structures are of significant interest in medicinal chemistry due to the prevalence of thiophene in bioactive compounds. nih.gov

Table 1: Potential Heterocyclic Systems from this compound

| Reagent/Condition | Potential Product |

| Hydrazine | Aminopyrazole derivative |

| Hydroxylamine | Aminooxazole derivative |

| Guanidine | Aminopyrimidine derivative |

| α-Haloketones | Substituted pyridine (B92270) derivative |

Intermediate in Multi-Step Organic Synthesis

Beyond the direct construction of heterocycles, this compound can serve as a crucial intermediate in multi-step synthetic sequences. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. Each of these transformations opens up new avenues for further functionalization and molecular elaboration.

For example, the conversion of the nitrile to a primary amine would yield a 1-(aminomethyl)-1-(thiophen-2-yl)cyclohexane, a scaffold that could be used to synthesize novel ligands or be incorporated into larger molecules. Similarly, hydrolysis to the carboxylic acid would provide a handle for amide bond formation or other coupling reactions. The thiophene ring can also be selectively halogenated or metalated, allowing for cross-coupling reactions to introduce new aryl or alkyl substituents. nih.gov

Role in Materials Science and Polymer Chemistry

The unique electronic and structural features of the thiophene ring suggest that this compound could be a valuable building block in the development of new organic materials and polymers.

Potential as a Monomer or Cross-Linking Agent

While the cyclohexanecarbonitrile portion of the molecule is not readily polymerizable, the thiophene ring can be polymerized through oxidative or metal-catalyzed cross-coupling reactions. If this compound were to be used as a comonomer in the synthesis of polythiophenes, the bulky cyclohexanecarbonitrile substituent would likely influence the polymer's solubility, morphology, and electronic properties.

The nitrile group could also serve as a site for cross-linking polymer chains, potentially leading to the formation of robust, three-dimensional networks. Such materials could have applications in areas such as organic electronics or as specialized resins.

Building Block for Functional Organic Materials

Thiophene-containing molecules are widely studied for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.com The incorporation of the cyclohexanecarbonitrile group could be a strategy to tune the optoelectronic properties of thiophene-based materials. The polar nitrile group could influence the material's charge transport characteristics and its interaction with other components in a device.

Furthermore, the non-planar cyclohexyl group could disrupt the planarity of molecules, which can be a useful strategy to control the solid-state packing and prevent aggregation-induced quenching of fluorescence in luminescent materials.

Contributions to Catalysis and Ligand Development (Conceptual)

Conceptually, this compound and its derivatives could serve as precursors for the development of novel ligands for catalysis. The thiophene sulfur atom and the nitrile nitrogen atom have the potential to coordinate to metal centers.

By modifying the nitrile group to an amine or other coordinating group, and by introducing substituents on the thiophene ring, it would be possible to design bidentate or tridentate ligands. The rigid cyclohexyl backbone could provide a well-defined geometry for the coordinating atoms, which is a crucial aspect of ligand design.

These hypothetical ligands could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenations, or asymmetric synthesis. The specific nature of the thiophene ring, with its unique electronic properties, could impart novel reactivity and selectivity to the corresponding metal complexes.

Future Research Directions and Emerging Opportunities

Design and Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of thiophene-containing compounds often relies on methods that can be improved in terms of environmental impact and efficiency. nih.gov Future research will likely focus on developing greener and more sustainable pathways to 1-Thiophen-2-yl-cyclohexanecarbonitrile.

Key areas of investigation include:

Metal-Free Catalysis: Shifting away from heavy metal catalysts to metal-free methods minimizes toxicity and advances the principles of green chemistry. nih.gov Research into using reagents like elemental sulfur or potassium sulfide as sulfur sources represents a promising, more environmentally benign approach. nih.govorganic-chemistry.org

Atom-Economical Reactions: The development of synthetic routes based on the heterocyclization of functionalized alkynes offers a direct and atom-economical entry to the thiophene (B33073) ring. nih.gov These methods maximize the incorporation of starting materials into the final product, reducing waste.

Advanced Catalytic Systems: Exploring novel metal-catalyzed reactions, such as those using copper or rhodium, can provide high levels of regioselectivity and accommodate a broader range of functional groups under milder conditions. nih.gov This allows for the construction of complex thiophene derivatives with greater precision.

Exploration of Undiscovered Reactivity and Transformation Pathways

The unique combination of a thiophene ring, a cyclohexane (B81311) scaffold, and a nitrile functional group in this compound offers a rich landscape for exploring novel chemical transformations.

Future studies could focus on:

Targeted Functionalization: Investigating selective C-H bond activation on either the thiophene or cyclohexane ring to introduce new functional groups without pre-functionalized starting materials.

Nitrile Group Transformations: While the conversion of nitriles to amides, carboxylic acids, or amines is known, research into novel catalytic systems for these transformations could lead to more efficient and selective pathways. nih.gov

Intramolecular Cyclizations: The proximity of the distinct chemical moieties within the molecule could be exploited to construct novel polycyclic heterocyclic systems through intramolecular cyclization reactions, yielding compounds with unique three-dimensional structures. mdpi.comresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous-flow synthesis offers significant advantages in terms of safety, scalability, and process control. mdpi.com Applying this technology to the synthesis of this compound is a major opportunity.

Emerging research directions include:

Development of Continuous-Flow Processes: Designing an end-to-end flow synthesis for the target compound would enable more efficient and safer production. mdpi.com This is particularly relevant for managing reaction intermediates and improving heat transfer.

Automated Reaction Optimization: Utilizing automated synthesis platforms can rapidly screen and optimize reaction conditions such as temperature, pressure, catalyst loading, and residence time, accelerating the development of highly efficient synthetic protocols. biotage.com

Integration of Solid-Phase Reagents: Incorporating solid-supported catalysts or reagents into a flow system can simplify purification processes, as demonstrated in the synthesis of other complex molecules. researchgate.net

Advanced Computational Methodologies for Predictive Synthesis and Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding experimental work and accelerating discovery. researchgate.net

Future computational studies on this compound could involve:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) to model potential synthetic routes, identify transition states, and calculate activation energies can help in designing more efficient syntheses and predicting potential byproducts. researchgate.net